molecular formula C12H11NO2 B017505 5-Hydroxymethyl-N-phenyl-2-1H-pyridone CAS No. 887406-49-7

5-Hydroxymethyl-N-phenyl-2-1H-pyridone

Cat. No.: B017505
CAS No.: 887406-49-7
M. Wt: 201.22 g/mol
InChI Key: YLTGBKWRQSGNOI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one is a chemical compound characterized by a pyridinone ring substituted with a hydroxymethyl group at the 5-position and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with benzyl alcohol under basic conditions to form the intermediate 1-phenyl-2-pyridone. This intermediate is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-1-phenylpyridin-2(1H)-one.

    Reduction: 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one alcohol.

    Substitution: 5-(Hydroxymethyl)-1-(substituted phenyl)pyridin-2(1H)-one.

Scientific Research Applications

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a pyridinone ring.

    1-Phenyl-2-pyridone: The intermediate in the synthesis of 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one.

    5-(Hydroxymethyl)-2-furfurylamine: Another compound with a hydroxymethyl group, but with different structural features.

Uniqueness

5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one is unique due to its combination of a pyridinone ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(hydroxymethyl)-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTGBKWRQSGNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475284
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-49-7
Record name 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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